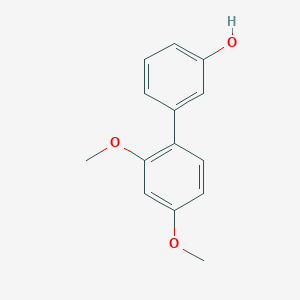

3-(2,4-Dimethoxyphenyl)phenol

Description

Properties

IUPAC Name |

3-(2,4-dimethoxyphenyl)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O3/c1-16-12-6-7-13(14(9-12)17-2)10-4-3-5-11(15)8-10/h3-9,15H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJKWTMVTFITZBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C2=CC(=CC=C2)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10683545 | |

| Record name | 2',4'-Dimethoxy[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10683545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261977-98-3 | |

| Record name | 2',4'-Dimethoxy[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10683545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Suzuki-Miyaura Coupling: One common method for synthesizing 3-(2,4-Dimethoxyphenyl)phenol involves the Suzuki-Miyaura coupling reaction.

Peracetic Acid Oxidation: Another method involves the oxidation of veratraldehyde with peracetic acid, followed by hydrolysis to yield 3,4-dimethoxyphenol.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above-mentioned synthetic routes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 3-(2,4-Dimethoxyphenyl)phenol can undergo oxidation reactions to form quinones.

Electrophilic Aromatic Substitution: The methoxy groups activate the aromatic ring towards electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Reduction: Reduction of quinones derived from this compound can yield hydroquinones.

Common Reagents and Conditions:

Oxidation: Sodium dichromate, chromium trioxide, potassium nitrosodisulfonate.

Electrophilic Aromatic Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, halogens for halogenation.

Reduction: Reducing agents like sodium borohydride.

Major Products:

Oxidation: Quinones.

Electrophilic Aromatic Substitution: Substituted phenols.

Reduction: Hydroquinones.

Scientific Research Applications

Chemistry:

Synthesis of Complex Molecules: 3-(2,4-Dimethoxyphenyl)phenol is used as an intermediate in the synthesis of various complex organic molecules, including benzofuranone derivatives and chromenes.

Biology and Medicine:

Antioxidant Properties: The compound exhibits antioxidant properties, making it useful in studies related to oxidative stress and its effects on biological systems.

Tyrosinase Inhibition: It has been shown to inhibit tyrosinase, an enzyme involved in melanin production, which is of interest in cosmetic and dermatological research.

Industry:

Mechanism of Action

The mechanism of action of 3-(2,4-Dimethoxyphenyl)phenol primarily involves its antioxidant properties. It acts as a free radical scavenger and metal chelator, thereby protecting cells from oxidative damage. The compound also affects cell signaling pathways and gene expression, contributing to its biological effects .

Comparison with Similar Compounds

Structural Features

Key structural analogs of 3-(2,4-Dimethoxyphenyl)phenol include:

- 3,4-Dimethylphenol (CAS 95-65-8): A xylenol derivative with methyl groups at positions 3 and 4 on the phenol ring. Unlike methoxy groups, methyl substituents are less polar, reducing solubility in polar solvents .

- 3-Nitro-2,4-Dimethylphenol (CAS 70261-49-3): Features nitro and methyl groups, introducing strong electron-withdrawing effects that enhance acidity and reactivity in electrophilic substitutions .

- 3,5-Dimethoxy-2-[(4-methoxyphenyl)diazenyl]phenol: Contains a diazenyl linker and additional methoxy groups, enabling conjugation and applications in dye chemistry .

- (E)-3-(2,4-Dimethoxyphenyl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one: A chalcone derivative with extended π-conjugation, known for antimicrobial and antitumor activities .

- 4-(2,4-Dimethoxyphenyl)phenol (CAS 1119454-89-5): A positional isomer with the dimethoxyphenyl group at the 4-position, altering steric and electronic interactions .

Physicochemical and Toxicological Properties

Biological Activity

3-(2,4-Dimethoxyphenyl)phenol is a phenolic compound that has garnered attention for its diverse biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

This compound is characterized by the presence of two methoxy groups on a phenolic ring. Its synthesis typically involves methods such as:

- Suzuki-Miyaura Coupling Reaction : A palladium-catalyzed cross-coupling reaction between aryl halides and organoboron compounds.

- Electrophilic Aromatic Substitution : The methoxy groups enhance the reactivity of the compound towards electrophiles, facilitating various substitutions.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. It can scavenge free radicals and inhibit lipid peroxidation, thereby protecting cellular components from oxidative damage. This property is crucial in preventing various diseases linked to oxidative stress, such as cancer and neurodegenerative disorders.

Antimicrobial Activity

The compound has demonstrated antimicrobial effects against a range of pathogens. Studies have shown that it inhibits the growth of bacteria and fungi, making it a potential candidate for developing new antimicrobial agents. The mechanism appears to involve disruption of microbial cell membranes and interference with metabolic processes .

Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are involved in inflammatory responses. This suggests potential applications in treating inflammatory diseases .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes associated with oxidative stress and inflammation.

- Receptor Modulation : It can modulate receptor activities involved in pain and inflammation pathways.

- Hydrogen Bonding : The hydroxyl group can form hydrogen bonds with biological molecules, enhancing its biological interactions .

Case Studies

- Antioxidant Efficacy : A study evaluated the antioxidant capacity of this compound using DPPH radical scavenging assays. The results indicated a significant reduction in DPPH radicals, showcasing its potential as a natural antioxidant.

- Antimicrobial Testing : In vitro tests demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL. These findings support its use in developing antimicrobial formulations .

- Anti-inflammatory Research : A recent study assessed the anti-inflammatory effects in an animal model of arthritis. Treatment with this compound resulted in reduced swelling and pain scores compared to control groups, indicating its therapeutic potential in inflammatory conditions .

Comparative Analysis

| Compound | Antioxidant Activity | Antimicrobial Activity | Anti-inflammatory Activity |

|---|---|---|---|

| This compound | High | Moderate | High |

| 2,6-Dimethoxyphenol | Moderate | Low | Moderate |

| 4-Methylcatechol | Low | High | Low |

Q & A

Basic: What are the common synthetic routes for 3-(2,4-Dimethoxyphenyl)phenol derivatives?

The synthesis typically involves Claisen-Schmidt condensation , where 2,4-dimethoxybenzaldehyde reacts with acetophenone derivatives under basic conditions. For example, in the synthesis of (E)-3-(2,4-dimethoxyphenyl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one, ethanol is used as a solvent with 20% NaOH at 279 K, followed by purification via silica gel chromatography and recrystallization . Optimization of reaction conditions (e.g., solvent, temperature, base concentration) is critical to achieving high yields. Side products often arise from incomplete condensation or isomerization, necessitating rigorous spectroscopic validation (NMR, MS) .

Basic: How is the structural characterization of this compound derivatives performed?

Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation. For example, in a study of a related dimethoxyphenyl chalcone, SCXRD revealed a near-planar dihedral angle (3.82°) between the aromatic rings, with bond lengths (e.g., 1.384 Å for C–C bonds) consistent with conjugated systems . The SHELX suite (e.g., SHELXL for refinement) is widely used for crystallographic analysis due to its robustness in handling high-resolution data and twinned crystals . Complementary techniques like NMR (¹H/¹³C, COSY, HSQC) and high-resolution mass spectrometry (HRMS) validate molecular connectivity and purity .

Advanced: How do substituent variations on the dimethoxyphenyl group affect biological activity?

Structure-activity relationship (SAR) studies systematically alter substituents (e.g., replacing methoxy with halogens or alkyl groups) and assess bioactivity. For instance, 1,2,4-triazole derivatives with 2,4-dimethoxyphenyl groups exhibit enhanced antimicrobial activity compared to 3,4-dimethoxy analogs, likely due to improved membrane permeability or target binding . Advanced SAR requires:

- Docking simulations to predict binding modes (e.g., with fungal cytochrome P450).

- In vitro assays (MIC, IC50) against bacterial/fungal strains.

- Electronic effect analysis via Hammett constants or DFT calculations to correlate substituent electronic properties with activity .

Advanced: What computational methods predict the reactivity of this compound derivatives?

Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps, electrostatic potentials) to predict sites of nucleophilic/electrophilic attack. For example, the electron-donating methoxy groups increase electron density on the aromatic ring, influencing regioselectivity in electrophilic substitution . Molecular dynamics (MD) simulations model interactions with biological targets (e.g., enzymes), while QSAR models correlate molecular descriptors (logP, polar surface area) with pharmacokinetic properties .

Basic: What analytical techniques ensure the purity of this compound?

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254–280 nm) resolve isomers and byproducts.

- GC-MS : Validates volatile derivatives (e.g., silylated samples) using electron ionization.

- TLC : Rapid screening with silica gel plates (eluent: ethyl acetate/hexane) .

Purity thresholds (≥95%) are confirmed via integration of chromatographic peaks and absence of extraneous signals in NMR .

Advanced: How to resolve contradictions in reported bioactivity data for dimethoxyphenyl derivatives?

Contradictions often arise from:

- Assay variability (e.g., differences in bacterial strain susceptibility).

- Compound stability (e.g., hydrolysis of methoxy groups under acidic conditions).

Mitigation strategies : - Standardize protocols (CLSI guidelines for MIC assays).

- Conduct stability studies (HPLC monitoring under varying pH/temperature).

- Use orthogonal assays (e.g., fluorescence-based vs. colorimetric) to confirm activity .

Advanced: How to design a study evaluating this compound as a kinase inhibitor?

Target selection : Prioritize kinases with structural homology to known dimethoxyphenyl targets (e.g., EGFR, MAPK).

Enzyme assays : Use recombinant kinases and ATP-Glo™ luminescence assays to measure IC50.

Cellular validation : Test cytotoxicity (MTT assay) and apoptosis markers (Annexin V staining) in cancer cell lines.

Structural analysis : Co-crystallize the compound with the kinase to identify binding motifs (e.g., hydrophobic pockets accommodating dimethoxyphenyl groups) .

Basic: What are the key considerations in toxicity profiling for dimethoxyphenyl derivatives?

- In vitro toxicity : Ames test for mutagenicity, MTT assay for hepatic (HepG2) and renal (HEK293) cell viability.

- In vivo models : Acute toxicity in rodents (LD50) and subchronic studies (28-day exposure).

- Metabolite identification : LC-MS/MS to detect reactive metabolites (e.g., quinone intermediates from demethylation) .

Advanced: What strategies optimize the synthetic yield of this compound derivatives?

- Catalyst screening : Phase-transfer catalysts (e.g., TBAB) enhance reaction rates in biphasic systems.

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24 h to 2 h) while maintaining yield.

- Green chemistry : Replace ethanol with ionic liquids (e.g., [BMIM][BF4]) to improve solubility and reduce waste .

Advanced: How to investigate the photophysical properties of dimethoxyphenyl derivatives?

- UV-Vis spectroscopy : Measure absorbance maxima (e.g., ~300 nm for π→π* transitions).

- Fluorescence quenching : Assess interactions with biomacromolecules (e.g., BSA) via Stern-Volmer plots.

- TD-DFT calculations : Simulate excited-state behavior and compare with experimental data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.